L-Histidine, L-seryl-L-histidyl-L-tyrosyl-L-isoleucyl-
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Overview
Description
L-Histidine, L-seryl-L-histidyl-L-tyrosyl-L-isoleucyl- is a peptide composed of five amino acids: L-histidine, L-serine, L-histidine, L-tyrosine, and L-isoleucine. Peptides like this one are essential in various biological processes and have significant roles in biochemistry and molecular biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Histidine, L-seryl-L-histidyl-L-tyrosyl-L-isoleucyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation: Amino acids are activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like L-Histidine, L-seryl-L-histidyl-L-tyrosyl-L-isoleucyl- often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
L-Histidine, L-seryl-L-histidyl-L-tyrosyl-L-isoleucyl- can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Various reagents depending on the desired modification, such as acylation or alkylation agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine residues can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiols .
Scientific Research Applications
L-Histidine, L-seryl-L-histidyl-L-tyrosyl-L-isoleucyl- has numerous applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme activity.
Medicine: Explored for potential therapeutic applications, such as in drug delivery systems and as a component of peptide-based vaccines.
Industry: Utilized in the development of biosensors and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of L-Histidine, L-seryl-L-histidyl-L-tyrosyl-L-isoleucyl- involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For example, the histidine residues may participate in metal ion coordination, affecting enzyme catalysis .
Comparison with Similar Compounds
Similar Compounds
L-Histidine, L-seryl-L-tyrosyl-L-valyl-L-isoleucyl-: Similar structure but with valine instead of histidine.
L-Histidine, L-tyrosyl-L-seryl-L-seryl-L-isoleucyl-: Contains an additional serine residue.
Uniqueness
L-Histidine, L-seryl-L-histidyl-L-tyrosyl-L-isoleucyl- is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties. The presence of two histidine residues may enhance its ability to coordinate metal ions and participate in catalytic processes .
Properties
CAS No. |
791067-39-5 |
---|---|
Molecular Formula |
C30H41N9O8 |
Molecular Weight |
655.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C30H41N9O8/c1-3-16(2)25(29(45)38-24(30(46)47)10-19-12-33-15-35-19)39-28(44)22(8-17-4-6-20(41)7-5-17)37-27(43)23(9-18-11-32-14-34-18)36-26(42)21(31)13-40/h4-7,11-12,14-16,21-25,40-41H,3,8-10,13,31H2,1-2H3,(H,32,34)(H,33,35)(H,36,42)(H,37,43)(H,38,45)(H,39,44)(H,46,47)/t16-,21-,22-,23-,24-,25-/m0/s1 |
InChI Key |
VGBLUAWKYAKNJY-DJVYYKFZSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CO)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(CO)N |
Origin of Product |
United States |
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